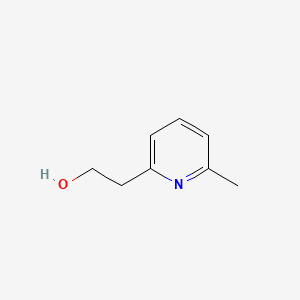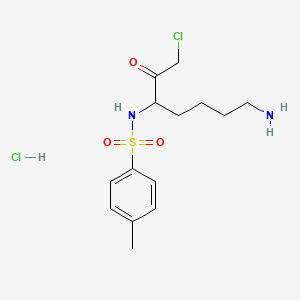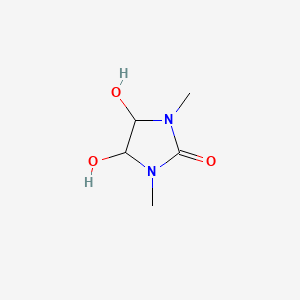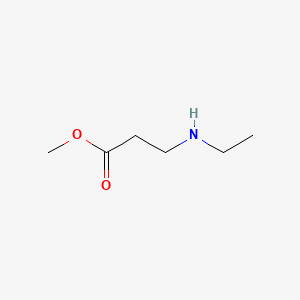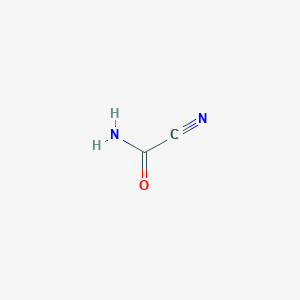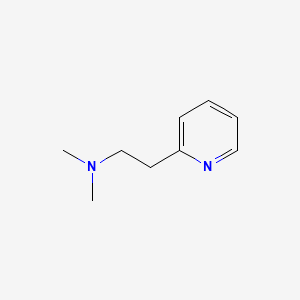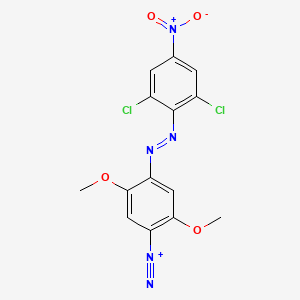![molecular formula C11H11NO3 B1595593 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 37904-03-3](/img/structure/B1595593.png)
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
“4-[(4-Methylphenyl)amino]-4-oxobutanoic acid” is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The compound can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . This preparation method is often used for undergraduate teaching of organic chemistry synthesis .Chemical Reactions Analysis
The compound is an organic carboxylic acid and its preparation involves a Friedel–Crafts reaction . Further details about its chemical reactions were not found in the search results.Physical And Chemical Properties Analysis
The compound is a white powder with a molecular mass of 192.214 g·mol−1 . It has a melting point of 129 °C (264 °F; 402 K) and is insoluble in water . Another source mentions a melting point of 150℃ .Scientific Research Applications
Spectroscopic Analysis and Cytotoxicity Evaluation
A study by Zayed, El-desawy, and Eladly (2019) investigated two N-maleanilinic acid derivatives, including p-MMA, using elemental analyses, FT-IR, thermal analyses, and theoretical calculations. They found these derivatives to be highly effective against several carcinoma cells, including Hepatocellular and Breast carcinoma cells. The research provided a correlation between experimental techniques and theoretical calculations, offering a confirmation of the proposed structures of these compounds (Zayed, El-desawy, & Eladly, 2019).
Synthesis of Potent Inhibitors
Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase. These compounds were identified as the most potent inhibitors of the enzyme disclosed so far, with specific derivatives preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in cultured human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).
Novel Compound Synthesis
Research by Ferenc et al. (2017) involved synthesizing complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized by a range of physico-chemical methods, revealing their potential as bidentate ligands due to the carboxylate groups' actions. This study expands the applications of such compounds in material science and coordination chemistry (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
Antimicrobial and Antibacterial Activities
El-Hashash et al. (2015) and (2014) explored the synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid and 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, respectively. These studies highlight the utility of such compounds as key starting materials for preparing heterocyclic compounds with potential antibacterial activities, showcasing the wide-ranging applicability of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid derivatives in developing new antimicrobial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015); (El-Hashash, Essawy, & Fawzy, 2014).
Safety and Hazards
properties
IUPAC Name |
(E)-4-(4-methylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFSWMZGGZHGD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219143 | |
| Record name | (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37904-23-7, 37904-03-3 | |
| Record name | (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37904-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC166476 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





